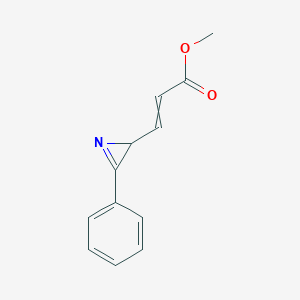![molecular formula C9H13N3O2S B14638802 N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide CAS No. 51803-26-0](/img/structure/B14638802.png)
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide is a complex organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a sulfuric diamide group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with sulfuric diamide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures around 220°C . Another method involves the use of sodium hydroxide solution in the presence of Aliquat 336 as a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide involves its interaction with various molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with biological molecules is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the sulfuric diamide group.
N,N-Dimethylaniline: Contains the dimethylamino group attached to an aniline structure.
Sulfanilamide: Contains the sulfuric diamide group but lacks the dimethylamino and phenyl groups.
Uniqueness
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide is unique due to the combination of the dimethylamino group, phenyl ring, and sulfuric diamide group. This unique structure imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Propiedades
Número CAS |
51803-26-0 |
|---|---|
Fórmula molecular |
C9H13N3O2S |
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
1-(dimethylamino)-4-(sulfamoyliminomethyl)benzene |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)9-5-3-8(4-6-9)7-11-15(10,13)14/h3-7H,1-2H3,(H2,10,13,14) |
Clave InChI |
LYPOKTBNQLWFKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


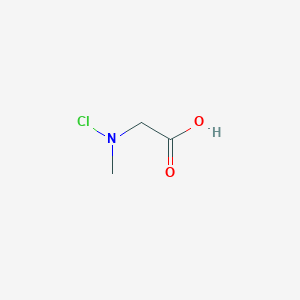


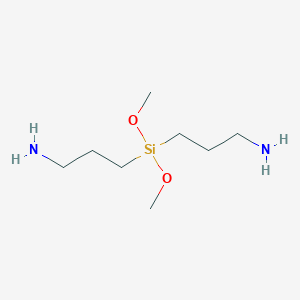
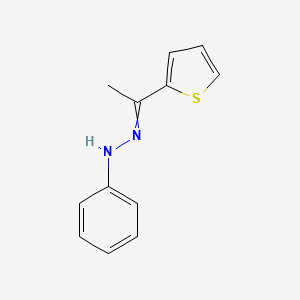

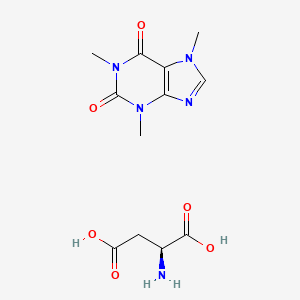
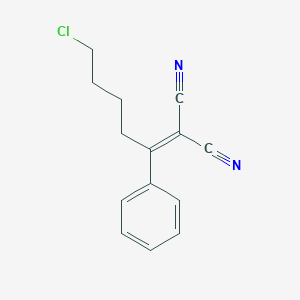
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
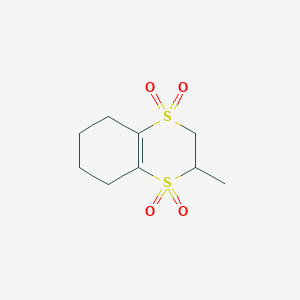
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
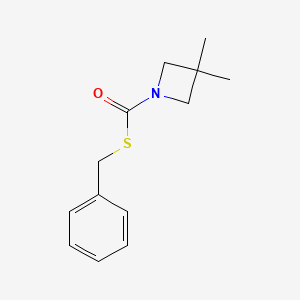
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
